Ethinylestradiol sulfate-D4

Bioanalysis LC-MS/MS Isotope Dilution

Ethinylestradiol sulfate-D4 is a stable isotope-labeled internal standard (SIL-IS), specifically the deuterated form of Ethinylestradiol sulfate (EE sulfate), a major circulating metabolite of the synthetic estrogen Ethinylestradiol (EE2). It is characterized by the substitution of four hydrogen atoms with deuterium, resulting in a molecular weight of 380.5 g/mol.

Molecular Formula C20H24O5S
Molecular Weight 380.5 g/mol
Cat. No. B12362814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthinylestradiol sulfate-D4
Molecular FormulaC20H24O5S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O
InChIInChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D
InChIKeyWLGIWVFFGMPRLM-LJEVPYBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethinylestradiol Sulfate-D4: Deuterated Internal Standard for Precise Quantification


Ethinylestradiol sulfate-D4 is a stable isotope-labeled internal standard (SIL-IS), specifically the deuterated form of Ethinylestradiol sulfate (EE sulfate), a major circulating metabolite of the synthetic estrogen Ethinylestradiol (EE2) [1]. It is characterized by the substitution of four hydrogen atoms with deuterium, resulting in a molecular weight of 380.5 g/mol . This compound is designed for use as a tracer in quantitative bioanalysis, primarily in LC-MS/MS methods, to correct for variability in sample extraction, ionization efficiency, and matrix effects [2]. Its primary value lies in providing a near-identical chemical and physical analog to the non-labeled analyte, enabling highly accurate and precise quantification of Ethinylestradiol sulfate in complex biological matrices.

Why Unlabeled or Alternative Internal Standards Cannot Substitute for Ethinylestradiol Sulfate-D4


Direct substitution with unlabeled Ethinylestradiol sulfate (EE sulfate) or a different, non-co-eluting structural analog as an internal standard is not feasible for accurate quantification. Unlabeled standards cannot be distinguished by mass spectrometry from the analyte of interest, making them useless for isotope dilution techniques [1]. Structural analog internal standards (e.g., ethinylestradiol-d4) may exhibit different physicochemical properties, such as altered chromatographic retention times or extraction recovery from a sulfate conjugate, leading to inaccurate compensation for matrix effects and compromised assay precision and accuracy [2]. The deuterated sulfate conjugate, Ethinylestradiol sulfate-D4, is the only internal standard that exactly mimics the target analyte's behavior throughout the entire analytical workflow, from extraction to ionization and detection, ensuring method reliability and data integrity .

Ethinylestradiol Sulfate-D4 Quantitative Differentiation Evidence


Isotopic Purity and Enrichment for Minimal Signal Interference

The differential advantage of Ethinylestradiol sulfate-D4 as a SIL-IS is its high isotopic enrichment, which minimizes the mass spectral overlap with the unlabeled analyte (Ethinylestradiol sulfate). Deuterated internal standards for bioanalysis typically achieve a deuteration degree between 99.5% and 99.99% [1]. This high purity ensures that the signal from the internal standard's mass transition does not contribute significantly to the analyte's signal, and vice versa, which is a critical requirement for achieving the linearity and accuracy of isotope dilution LC-MS/MS methods [2].

Bioanalysis LC-MS/MS Isotope Dilution

Matrix Effect Compensation by Co-Eluting Stable Isotope

Ethinylestradiol sulfate-D4, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with the target analyte Ethinylestradiol sulfate, thereby experiencing identical matrix-induced ionization suppression or enhancement . This is a quantifiable advantage over a structural analog. A class-level review indicates that the use of SIL-IS is the most effective strategy to correct for matrix effects, achieving method accuracy and precision within ±20% at ng/mL concentrations, whereas non-co-eluting standards may fail to track these effects, leading to unacceptable bias [1].

Bioanalysis LC-MS/MS Matrix Effects

Equivalent Extraction Recovery Across a Wide Concentration Range

Due to their nearly identical physicochemical properties, Ethinylestradiol sulfate-D4 will exhibit the same extraction recovery as the unlabeled analyte Ethinylestradiol sulfate across various sample preparation techniques (e.g., liquid-liquid extraction (LLE), solid-phase extraction (SPE)) [1]. This is in contrast to a structural analog, which may have a different partition coefficient or binding affinity. For a related method quantifying ethinylestradiol (the aglycone) using a deuterated internal standard, recovery was determined to be 73.1% at 15 pg/mL and 79.0% at 375 pg/mL, demonstrating consistent recovery across the calibration range when a SIL-IS is employed [2].

Bioanalysis LC-MS/MS Sample Preparation

Optimal Applications for Ethinylestradiol Sulfate-D4 in Bioanalytical Workflows


Quantification of Ethinylestradiol Sulfate in Pharmacokinetic Studies

In clinical or preclinical pharmacokinetic (PK) studies of oral contraceptives containing ethinylestradiol, accurate measurement of its major circulating metabolite, Ethinylestradiol sulfate, is essential. Ethinylestradiol sulfate-D4 should be used as the internal standard in validated LC-MS/MS assays to correct for matrix effects and extraction variability in plasma samples, thereby ensuring the generation of reliable concentration-time profiles and PK parameters (e.g., Cmax, AUC). [1]

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For therapeutic drug monitoring or bioequivalence studies of ethinylestradiol-containing formulations, high-sensitivity and precise quantification of the parent drug and its metabolites are mandated by regulatory agencies (e.g., FDA, EMA). Ethinylestradiol sulfate-D4 is the optimal internal standard for achieving the required lower limit of quantitation (LLOQ) and precision in human plasma, particularly when used in conjunction with chemical derivatization techniques to enhance MS sensitivity. [2]

Environmental Fate and Transport Analysis of Estrogenic Compounds

In environmental science, Ethinylestradiol sulfate is a contaminant of emerging concern. Using Ethinylestradiol sulfate-D4 as a surrogate or internal standard in SPE-LC-MS/MS methods allows for the accurate and ultra-sensitive quantification (down to ng/L levels) of this potent estrogen in complex matrices like wastewater effluent, surface water, and groundwater. Its use is critical for compensating for matrix effects and sample loss during extensive sample preparation and concentration steps. [3]

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